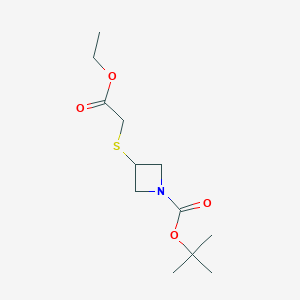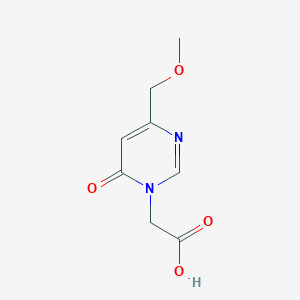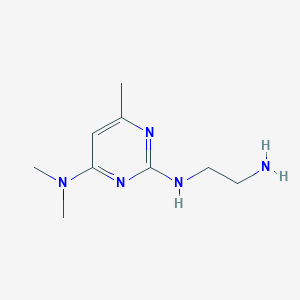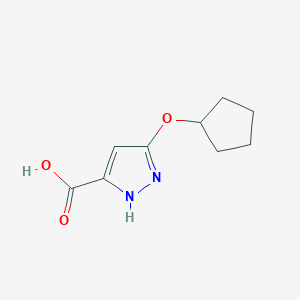
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (5-CPCA) is an organic compound belonging to the pyrazole family of molecules. It is a cyclic, five-membered ring structure with a carboxylic acid group attached to the 5th carbon atom. 5-CPCA is a versatile molecule with a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid and its derivatives have been utilized in various synthesis and chemical reactions. For example, derivatives like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain corresponding alkynyl-pyrazoles, which further cyclize to form different condensed pyrazoles (Arbačiauskienė et al., 2011).
Medicinal Chemistry and Catalysis
- Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, containing the triazole moiety, have been developed. These ligands are significant in medicinal chemistry and metal complex catalysis. Methods for synthesizing N-unsubstituted azido-1H-pyrazole-3-carboxylic acids from amino derivatives have been established (Dalinger et al., 2020).
Antibacterial Screening
- Pyrazolopyridines, synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole reacting with aromatic aldehydes and pyruvic acid, have been evaluated for antibacterial activities. Some of these compounds have shown significant efficacy as antibacterial agents (Maqbool et al., 2014).
Structural and Spectral Studies
- Detailed experimental and theoretical studies have been conducted on biologically important derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction have been used for characterization, providing insights into their molecular structure (Viveka et al., 2016).
Dye Synthesis
- 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used as a coupling component in synthesizing heterocyclic dyes. These dyes exhibit properties influenced by substituent effects on aromatic rings and the type of heterocyclic rings (Tao et al., 2019).
Cytotoxicity Studies
- New derivatives synthesized from 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids have been studied for their binding interactions with target proteins through molecular docking. Such studies are crucial in the field of drug discovery and development (Reddy et al., 2022).
Propriétés
IUPAC Name |
3-cyclopentyloxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-8(11-10-7)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONVCDRPHLSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



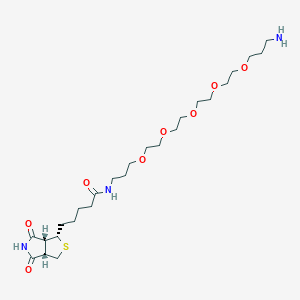
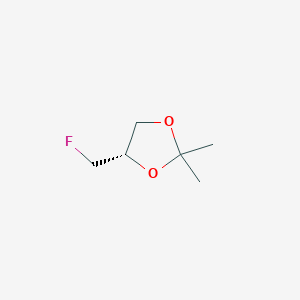
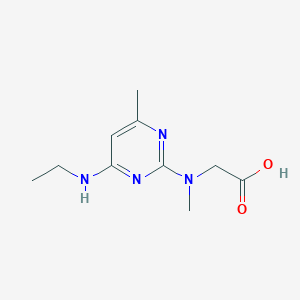


![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)
